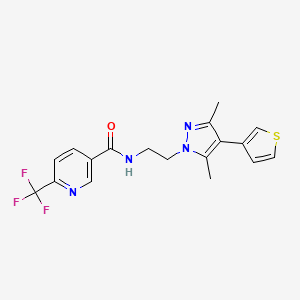
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C18H17F3N4OS and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, contributing to the compound's reactivity and biological activity.
- Thiophene Substitution : The presence of a thiophene ring enhances the compound's electronic properties and potential interactions with biological targets.
- Trifluoromethyl Group : This substituent increases lipophilicity and metabolic stability, which may enhance bioavailability.
The molecular formula for this compound is C_{16}H_{17F_3N_4O with a molecular weight of approximately 364.34 g/mol.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Preliminary data indicate IC50 values ranging from 5 to 20 µM in these cell lines, suggesting significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is critical for tumor growth. In vitro studies have reported sub-micromolar inhibition of LDH in pancreatic cancer cell lines .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Studies have shown increased levels of caspase-3 activity in treated cells .
Anti-inflammatory Activity
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The interaction with inflammatory mediators could potentially lead to therapeutic applications in conditions such as rheumatoid arthritis or chronic inflammatory diseases.
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective effects by modulating cholinergic pathways, which are crucial in neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase (AChE) activity has been noted, suggesting potential applications in cognitive enhancement therapies .
Table 1: Summary of Biological Activities
| Activity Type | Model System | IC50 Values | References |
|---|---|---|---|
| Anticancer | MCF-7 | 5 - 20 µM | |
| A549 | 10 - 15 µM | ||
| Enzyme Inhibition | LDH in MiaPaCa-2 | Sub-micromolar | |
| Cholinesterase Inhibition | Various models | IC50 < 10 µM |
Case Study: Anticancer Screening
In a study conducted on multicellular spheroids, this compound was part of a drug library screened for anticancer activity. The results indicated that the compound significantly inhibited spheroid growth, demonstrating its potential as a lead candidate for further development in oncology .
属性
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c1-11-16(14-5-8-27-10-14)12(2)25(24-11)7-6-22-17(26)13-3-4-15(23-9-13)18(19,20)21/h3-5,8-10H,6-7H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNQIZYEJKMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














